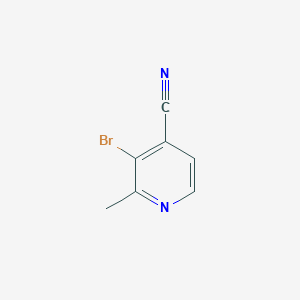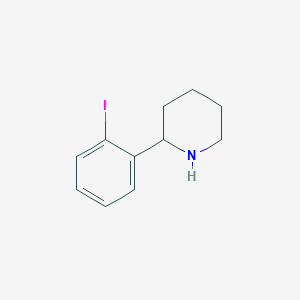
6-Bromo-7-fluoro-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-7-fluoro-1H-indole-3-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of bromine and fluorine atoms on the indole ring, which can influence its chemical reactivity and biological activity.
Méthodes De Préparation
The synthesis of 6-Bromo-7-fluoro-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of an indole precursor. The reaction conditions often involve the use of bromine or a brominating agent and a fluorinating reagent under controlled temperatures and solvents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and automated processes to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
6-Bromo-7-fluoro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine and fluorine atoms can be substituted with other groups using nucleophilic or electrophilic reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Applications De Recherche Scientifique
6-Bromo-7-fluoro-1H-indole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate the biological activity of indole derivatives and their interactions with biological targets.
Medicine: This compound may serve as a precursor for developing new pharmaceuticals with potential therapeutic effects.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-7-fluoro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
6-Bromo-7-fluoro-1H-indole-3-carboxylic acid can be compared with other indole derivatives, such as:
6-Bromo-7-fluoro-1H-indazole: Similar in structure but with an indazole ring instead of an indole ring.
6-Bromo-7-fluoro-1H-indole-3-carbaldehyde: Similar but with an aldehyde group instead of a carboxylic acid group. These compounds share some chemical properties but differ in their reactivity and biological activity due to the presence of different functional groups.
Propriétés
Formule moléculaire |
C9H5BrFNO2 |
|---|---|
Poids moléculaire |
258.04 g/mol |
Nom IUPAC |
6-bromo-7-fluoro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C9H5BrFNO2/c10-6-2-1-4-5(9(13)14)3-12-8(4)7(6)11/h1-3,12H,(H,13,14) |
Clé InChI |
XTNSMYXSNBWHBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C(=CN2)C(=O)O)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12101804.png)

![(17Z)-13-hydroxy-11-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione](/img/structure/B12101824.png)




![tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate](/img/structure/B12101856.png)




